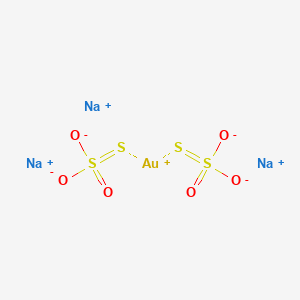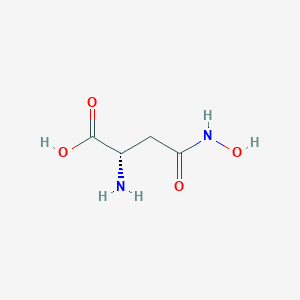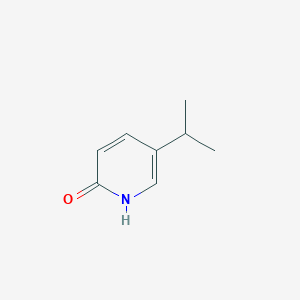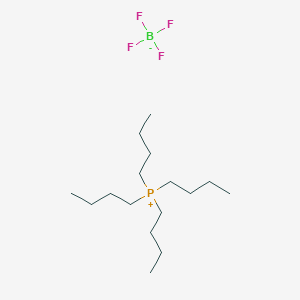
Ethyl 5-amino-6-oxo-1-phenyl-1,6-dihydro-1,2,4-triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-6-oxo-1-phenyl-1,6-dihydro-1,2,4-triazine-3-carboxylate, also known as ethyl cyanoacetate triazine or ECA, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains nitrogen atoms in its structure. ECA has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of ECA varies depending on its application. In medicine, ECA induces apoptosis in cancer cells through the inhibition of various signaling pathways. It has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in the regulation of cell growth and division.
In agriculture, ECA acts as a herbicide by inhibiting the activity of enzymes involved in the synthesis of amino acids and proteins in weeds. It also acts as a plant growth regulator by enhancing the activity of enzymes involved in the synthesis of plant hormones such as cytokinins.
Biochemische Und Physiologische Effekte
ECA has been shown to have various biochemical and physiological effects. In medicine, ECA has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth. It has also been shown to have anti-inflammatory and analgesic effects.
In agriculture, ECA has been shown to inhibit the growth of weeds and enhance the growth and yield of various crops. It has also been shown to enhance the activity of enzymes involved in the synthesis of plant hormones such as cytokinins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ECA in lab experiments is its versatility. It can be used in various fields of scientific research such as medicine, agriculture, and material science. ECA is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using ECA in lab experiments is its potential toxicity. Studies have shown that ECA can be toxic to certain cell types and organisms at high concentrations. Therefore, it is important to use appropriate safety measures when handling ECA in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of ECA. In medicine, further studies are needed to investigate the potential use of ECA as an anticancer agent. Studies are also needed to investigate the potential use of ECA in the treatment of other diseases such as inflammation and pain.
In agriculture, further studies are needed to investigate the potential use of ECA as a herbicide and plant growth regulator. Studies are also needed to investigate the potential use of ECA in the synthesis of new and improved crop varieties.
In material science, further studies are needed to investigate the potential use of ECA as a precursor in the synthesis of various materials such as metal complexes and polymers. Studies are also needed to investigate the potential use of ECA as a catalyst in various chemical reactions.
In conclusion, ECA is a versatile chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields such as medicine, agriculture, and material science. Further studies are needed to fully understand the potential of ECA and to develop new and improved applications for this compound.
Synthesemethoden
The synthesis of ECA can be achieved through several methods. One of the most commonly used methods is the reaction between Ethyl 5-amino-6-oxo-1-phenyl-1,6-dihydro-1,2,4-triazine-3-carboxylate cyanoacetate and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted into ECA by heating. Another method involves the use of triEthyl 5-amino-6-oxo-1-phenyl-1,6-dihydro-1,2,4-triazine-3-carboxylate orthoformate and cyanamide as starting materials, which are then reacted under reflux conditions to produce ECA.
Wissenschaftliche Forschungsanwendungen
ECA has been extensively studied for its potential applications in various fields of scientific research. In medicine, ECA has shown promising results as an anticancer agent. Studies have shown that ECA can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. ECA has also been investigated for its potential use as an antimicrobial agent. Studies have shown that ECA can inhibit the growth of various pathogenic microorganisms such as bacteria and fungi.
In agriculture, ECA has been studied for its potential use as a herbicide. It has been shown to effectively control the growth of weeds in various crops. ECA has also been investigated for its potential use as a plant growth regulator. Studies have shown that ECA can enhance the growth and yield of various crops.
In material science, ECA has been studied for its potential use as a precursor in the synthesis of various materials such as metal complexes and polymers. It has also been investigated for its potential use as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
127720-99-4 |
|---|---|
Produktname |
Ethyl 5-amino-6-oxo-1-phenyl-1,6-dihydro-1,2,4-triazine-3-carboxylate |
Molekularformel |
C12H12N4O3 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
ethyl 5-amino-6-oxo-1-phenyl-1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C12H12N4O3/c1-2-19-12(18)10-14-9(13)11(17)16(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
ONJVQULAOHSFPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C(=N1)N)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=O)C(=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















